Ethyl 2-(2-((4-methoxyphenoxy)methyl)morpholino)acetate
CAS No.:
Cat. No.: VC15831859
Molecular Formula: C16H23NO5
Molecular Weight: 309.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H23NO5 |
|---|---|
| Molecular Weight | 309.36 g/mol |
| IUPAC Name | ethyl 2-[2-[(4-methoxyphenoxy)methyl]morpholin-4-yl]acetate |
| Standard InChI | InChI=1S/C16H23NO5/c1-3-20-16(18)11-17-8-9-21-15(10-17)12-22-14-6-4-13(19-2)5-7-14/h4-7,15H,3,8-12H2,1-2H3 |
| Standard InChI Key | WDISSMSIIAUDEN-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CN1CCOC(C1)COC2=CC=C(C=C2)OC |
Introduction
Chemical Identity and Structural Features
Ethyl 2-(2-((4-methoxyphenoxy)methyl)morpholino)acetate belongs to the class of morpholine derivatives, which are characterized by a six-membered heterocyclic ring containing one nitrogen and one oxygen atom. The compound’s IUPAC name is ethyl 2-[2-[(4-methoxyphenoxy)methyl]morpholin-4-yl]acetate, reflecting its three primary components:
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A morpholine ring (C₄H₉NO) at position 4.
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A 4-methoxyphenoxy methyl group (C₈H₉O₂) attached to the morpholine’s nitrogen atom.
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An ethyl acetate moiety (C₄H₈O₂) linked to the morpholine’s carbon chain.
The Standard InChIKey (WDISSMSIIAUDEN-UHFFFAOYSA-N) and SMILES (CCOC(=O)CN1CCOC(C1)COC2=CC=C(C=C2)OC) encode its stereochemical and connectivity details. The presence of the methoxy group (–OCH₃) enhances lipophilicity, potentially improving membrane permeability in biological systems.
Synthesis and Reaction Pathways
The synthesis of Ethyl 2-(2-((4-methoxyphenoxy)methyl)morpholino)acetate involves multi-step organic reactions, as outlined below:
Key Synthetic Steps
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Morpholine Functionalization: The morpholine ring is alkylated using a chloromethyl ether derivative of 4-methoxyphenol. This step introduces the 4-methoxyphenoxy methyl group.
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Esterification: The secondary amine of the morpholine reacts with ethyl chloroacetate to form the acetate ester .
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Purification: Column chromatography or recrystallization is employed to isolate the final product.
Reaction Conditions
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Solvents: Toluene or dichloromethane are commonly used due to their inertness and ability to dissolve intermediates .
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Catalysts: Raney nickel or palladium on carbon (Pd/C) may facilitate hydrogenation or deprotection steps .
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Temperature: Reactions typically proceed at 110°C under reflux conditions .
Yield Optimization
Yields range from 57–75%, depending on the purity of starting materials and reaction efficiency . Side reactions, such as over-alkylation or ester hydrolysis, are mitigated by controlling stoichiometry and moisture levels.
Physicochemical Properties
The compound’s logP value suggests moderate lipophilicity, aligning with its potential to cross biological membranes. Its instability in acidic or basic conditions necessitates storage in anhydrous environments.
Applications in Medicinal Chemistry
Antimicrobial Activity
Analogous compounds, such as N-(2-dimethylaminoethyl)-N-(3-chlorophenyl)-2-(4-methylphenoxymethyl)benzamide hydrochloride, exhibit antimicrobial properties . While direct evidence for Ethyl 2-(2-((4-methoxyphenoxy)methyl)morpholino)acetate is lacking, its ester and aryl ether groups suggest potential bioactivity .
Chemical Intermediate
The compound serves as a precursor in synthesizing complex amines and heterocycles. For instance, its morpholine ring can undergo ring-opening reactions to form piperidine derivatives .
Comparative Analysis of Morpholine Derivatives
This table highlights structural variations influencing pharmacological profiles. The 4-methoxy group in Ethyl 2-(2-((4-methoxyphenoxy)methyl)morpholino)acetate may enhance receptor affinity compared to allyl-substituted analogs .
Future Research Directions
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